Mianserin

Receptor Binding Pharmacology Antidepressant

Mianserin is the preferred tool compound over mirtazapine for studies requiring robust 5-HT2A receptor blockade without excessive H1 sedation. With 9.9-fold higher 5-HT2A affinity (Ki=7 nM vs 69 nM) and 2.9-fold lower H1 affinity (Ki=0.40 nM vs 0.14 nM), it provides a superior selectivity window. Its 45-fold weaker muscarinic affinity (Ki=820 nM) versus amitriptyline (18 nM) eliminates anticholinergic confounds in cognitive or cardiovascular models. Unique 5-HT1eR/5-HT1FR agonism also makes it essential for migraine target discovery. Procure this compound-specific pharmacology for reproducible results.

Molecular Formula C18H20N2
Molecular Weight 264.4 g/mol
CAS No. 24219-97-4
Cat. No. B1677119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMianserin
CAS24219-97-4
SynonymsHydrochloride, Mianserin
Lerivon
Mianserin
Mianserin Hydrochloride
Mianserin Monohydrochloride
Monohydrochloride, Mianserin
Org GB 94
Tolvon
Molecular FormulaC18H20N2
Molecular Weight264.4 g/mol
Structural Identifiers
SMILESCN1CCN2C(C1)C3=CC=CC=C3CC4=CC=CC=C42
InChIInChI=1S/C18H20N2/c1-19-10-11-20-17-9-5-3-7-15(17)12-14-6-2-4-8-16(14)18(20)13-19/h2-9,18H,10-13H2,1H3
InChIKeyUEQUQVLFIPOEMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility2.32e-01 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Mianserin (CAS 24219-97-4): A Tetracyclic Antidepressant with a Unique 5-HT2 and H1 Antagonist Profile for Research and Procurement


Mianserin (CAS 24219-97-4) is a tetracyclic antidepressant that acts as a non-selective antagonist at 5-HT2 serotonin receptors and the histamine H1 receptor, with additional antagonism at α2-adrenoceptors [1]. It is distinguished from many tricyclic antidepressants (TCAs) by its minimal anticholinergic activity and from its 6-aza analogue mirtazapine by a differing balance of receptor affinities . Its unique binding signature, including potent agonism at 5-HT1eR/5-HT1FR, makes it a valuable tool for investigating serotonergic signaling and for applications requiring H1 and 5-HT2 blockade without strong anticholinergic effects [2].

Why Mianserin (CAS 24219-97-4) Cannot Be Simply Substituted with Other 5-HT2 or H1 Antagonists in Research Protocols


Mianserin's pharmacological profile is a distinct balance of potencies across 5-HT2, H1, and α2-adrenergic receptors, with near-absent anticholinergic activity, that is not replicated by any single comparator. While mirtazapine shares the tetracyclic scaffold, it exhibits a >20-fold higher affinity for the H1 receptor and lower potency at the 5-HT2A receptor [1]. Compared to the selective 5-HT2 antagonist ketanserin, mianserin binds to distinct recognition sites and possesses additional H1 blockade [2]. Against tricyclic antidepressants like amitriptyline, mianserin demonstrates dramatically lower anticholinergic side effects (30% vs 76% dry mouth incidence) [3]. Therefore, substituting mianserin with an in-class analog risks altering both the desired pharmacological readout and the off-target profile, underscoring the need for compound-specific procurement based on quantitative evidence.

Mianserin (CAS 24219-97-4) Quantitative Differentiation Evidence: Head-to-Head Comparisons with Key Analogs


Mianserin Exhibits >20-Fold Higher 5-HT2A Affinity Compared to Mirtazapine, While Maintaining Lower H1 Affinity

Mianserin demonstrates a Ki of 7 nM at the human 5-HT2A receptor, which is >9-fold more potent than mirtazapine (Ki = 69 nM) [1]. Conversely, mianserin's affinity for the histamine H1 receptor (Ki = 0.40 nM) is 2.9-fold lower than mirtazapine's (Ki = 0.14 nM) [1]. This differential balance (5-HT2A/H1 Ki ratio of 17.5 for mianserin vs 493 for mirtazapine) means mianserin provides more potent 5-HT2A antagonism with relatively less H1-mediated sedation [1].

Receptor Binding Pharmacology Antidepressant

Mianserin Lacks Significant Anticholinergic Activity, Demonstrating a >2.5-Fold Lower Dry Mouth Incidence Than Amitriptyline in a Head-to-Head Trial

In a double-blind, placebo-controlled trial of 149 depressed outpatients, the incidence of dry mouth, a key anticholinergic side effect, was 30% for mianserin compared to 76% for amitriptyline (p<0.05) [1]. This clinical observation is supported by receptor binding data: mianserin's Ki for muscarinic acetylcholine receptors is 820 nM, which is 45-fold higher (weaker) than amitriptyline's Ki of 18 nM [2]. In vitro functional studies further confirm that mianserin shows no significant anticholinergic effects on any measure [3].

Side Effect Profile Anticholinergic Clinical Trial

Mianserin Binds to Distinct 5-HT2 Recognition Sites Compared to Ketanserin, Revealing Functional Differences in Receptor Modulation

Radioligand binding studies using [3H]mianserin and [3H]ketanserin demonstrate that these two 5-HT2 antagonists label distinct, non-identical recognition sites in crude synaptic membranes [1]. In functional assays of platelet aggregation, ketanserin inhibited 5-HT-amplified ADP-induced aggregation with an IC50 of 0.07 μM, whereas mianserin was 45-fold less potent with an IC50 of 3.18 μM [2]. This indicates that mianserin and ketanserin modulate 5-HT2 receptor function through different binding domains and with distinct functional consequences, precluding their use as interchangeable tools.

Receptor Pharmacology Binding Site 5-HT2 Antagonist

Mianserin Acts as a Potent Agonist at 5-HT1eR and 5-HT1FR, a Unique Profile Not Shared by Most Antidepressants

Cryo-EM structural studies revealed that mianserin, setiptiline, and mirtazapine are potent agonists at the poorly characterized 5-HT1eR and 5-HT1FR, in contrast to their antagonist activity at other 5-HT receptors [1]. Mianserin and setiptiline exhibit unique agonist-like binding poses at 5-HT1eR, distinct from those of similar drug scaffolds in inactive-state 5-HTR structures [1]. This functional selectivity was confirmed by G protein activation assays and mutagenesis studies [1].

Serotonin Receptors Agonism Cryo-EM

Mianserin Demonstrates a More Rapid Onset of Antidepressant Effect Compared to Amitriptyline in a Double-Blind Trial

In a 6-week, double-blind, placebo-controlled trial (n=149), mianserin showed a trend toward faster improvement than amitriptyline. At Week 2, 30% of mianserin-treated patients achieved ≥50% improvement in HAM-D scores compared to 23% for amitriptyline [1]. At Week 4, the difference widened to 61% for mianserin versus 44% for amitriptyline [1]. While these differences did not reach statistical significance (p>0.05), they suggest a numerically faster onset of action.

Clinical Efficacy Onset of Action Depression

Mianserin (CAS 24219-97-4): Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


Receptor Pharmacology Studies Requiring Potent 5-HT2A Antagonism with Minimized H1-Mediated Sedation

Mianserin is the preferred tool compound over mirtazapine for in vitro and in vivo studies requiring robust 5-HT2A receptor blockade without excessive H1 receptor engagement. Its 9.9-fold higher affinity for 5-HT2A (Ki = 7 nM vs 69 nM) combined with 2.9-fold lower affinity for H1 (Ki = 0.40 nM vs 0.14 nM) provides a more favorable 5-HT2A/H1 selectivity window [1]. This profile is particularly valuable for behavioral studies where sedation confounds must be minimized, or for cellular assays where concurrent H1 activation could alter downstream signaling.

Preclinical Models Where Anticholinergic Side Effects Must Be Excluded

For research protocols involving cognitive testing, cardiovascular monitoring, or any model where muscarinic receptor blockade would introduce confounding variables, mianserin is a superior choice over tricyclic antidepressants such as amitriptyline or clomipramine. Mianserin's 45-fold weaker muscarinic affinity (Ki = 820 nM vs 18 nM for amitriptyline) and clinically validated low anticholinergic burden (30% dry mouth incidence vs 76% for amitriptyline) ensure that observed effects are attributable to the intended serotonergic or adrenergic modulation rather than off-target anticholinergic activity [2][3].

Investigating 5-HT2 Receptor Heterogeneity and Distinct Binding Domains

Mianserin serves as a unique probe for exploring 5-HT2 receptor heterogeneity. Evidence demonstrates that [3H]mianserin and [3H]ketanserin label non-identical recognition sites, and that mianserin is 45-fold less potent than ketanserin in inhibiting 5-HT/ADP synergism on platelet aggregation (IC50 3.18 μM vs 0.07 μM) [4][5]. Therefore, researchers aiming to differentiate 5-HT2 receptor subtypes or to study the functional consequences of binding to the mianserin-preferring site should select mianserin over ketanserin as their experimental ligand.

Novel Agonism at 5-HT1eR and 5-HT1FR for Migraine Research

Mianserin is a valuable research tool for probing the pharmacology of the understudied 5-HT1eR and 5-HT1FR. Unlike its antagonist action at other 5-HT receptors, mianserin acts as a potent agonist at these subtypes, a property linked to antimigraine activity [6]. This functional selectivity, validated by cryo-EM and G protein activation assays, makes mianserin an essential positive control or lead compound for drug discovery programs targeting these receptors for novel migraine therapies [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mianserin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.